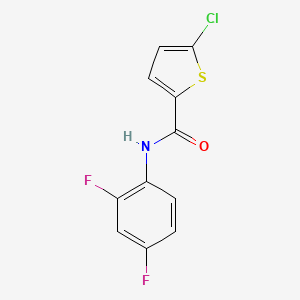

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF2NOS/c12-10-4-3-9(17-10)11(16)15-8-2-1-6(13)5-7(8)14/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUMHVJKJXAHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 2,4-difluoroaniline. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The purification process often includes recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiophene or phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It is studied for its interactions with various biological targets and pathways, contributing to the understanding of its mechanism of action.

Wirkmechanismus

The mechanism of action of 5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of inflammatory mediators, induction of apoptosis in cancer cells, or disruption of microbial cell walls.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazolecarboxamide Derivatives

Compound 5a : 5-Chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (C₁₈H₁₃ClF₂N₃O)

- Core Structure : Pyrazole ring (vs. thiophene in the target compound).

- Biological Activity : Exhibits strong antifungal activity against Pythium ultimum (MIC₅₀ = 12.5 µg/mL) [10].

- Key Structural Differences :

- Pyrazole’s nitrogen-rich core may enhance hydrogen bonding with fungal targets.

- The 3-methyl and 1-phenyl groups on the pyrazole likely contribute to hydrophobic interactions.

- Comparison : While the target compound shares the N-(2,4-difluorophenyl) group, its thiophene core may confer distinct electronic properties (e.g., lower polarity) compared to the pyrazole analog.

Fluoroquinolone Derivatives

Tosufloxacin and Trovafloxacin

- Core Structure: Quinolone nucleus with a 2,4-difluorophenyl group at the N-1 position.

- Biological Activity: Enhanced bactericidal activity against Staphylococcus aureus persisters compared to non-fluorinated quinolones (e.g., ciprofloxacin) [4].

- Key Structural Insight : The 2,4-difluorophenyl group improves target affinity (likely via π-π stacking with bacterial DNA gyrase) and reduces off-target effects.

Thiophene Carboxamide Antithrombotics

Rivaroxaban (BAY 59-7939) : 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (C₁₉H₁₈ClN₃O₅S)

- Core Structure: Thiophene-2-carboxamide with an oxazolidinone substituent.

- Biological Activity : Potent direct Factor Xa inhibitor (IC₅₀ = 0.7 nM) used in thromboembolism prevention [6].

- Key Structural Differences: The oxazolidinone moiety and morpholinyl group enhance binding to Factor Xa’s S4 pocket. The (5S)-stereochemistry is critical for enantioselective activity [7].

- Comparison: The target compound lacks the oxazolidinone and morpholinyl groups, highlighting how auxiliary substituents dictate target specificity (antithrombotic vs.

Other Thiophene Carboxamide Analogs

- Compound 5al: 5-Amino-3-(4-bromophenyl)-N-((3-chlorophenyl)carbamoyl)-4-cyano-2,3-dihydrothiophene-2-carboxamide (C₂₀H₁₇ClN₄O₂S) Features a dihydrothiophene core with cyano and bromophenyl groups. Reduced aromaticity compared to the target compound may alter bioavailability [9].

Mechanistic and Pharmacokinetic Insights

- Role of 2,4-Difluorophenyl Group: Enhances lipophilicity, improving blood-brain barrier penetration in fluoroquinolones [4]. Reduces metabolic deactivation by cytochrome P450 enzymes due to fluorine’s electron-withdrawing effects.

- Thiophene vs. Pyrazole Cores :

- Thiophene’s sulfur atom may engage in hydrophobic interactions, whereas pyrazole’s nitrogens facilitate hydrogen bonding.

- Synthetic Challenges :

- The target compound’s synthesis likely parallels methods for hydrazinecarbothioamides, involving condensation of thiophene-2-carboxylic acid derivatives with 2,4-difluoroaniline [1].

Biologische Aktivität

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H8ClF2N1O1S1

- Molecular Weight : 273.71 g/mol

- CAS Number : 391225-51-7

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. These interactions may modulate various cellular pathways, contributing to its therapeutic effects. The compound's structure suggests potential binding with enzymes and receptors involved in inflammatory and cancer pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines, indicating their potency in inhibiting cell proliferation. Specific studies have reported that thiophene derivatives can induce apoptosis in cancer cells by triggering cell cycle arrest and affecting signaling pathways associated with tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus. In vitro assays have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them candidates for treating inflammatory diseases .

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.